Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a structurally complex spiro heterocyclic compound featuring a fused pyrazolo-oxazine core, a piperidine ring, and a 3,4-dimethylphenyl substituent. Its ethyl carboxylate group at the 1'-position enhances solubility and pharmacokinetic properties, making it a candidate for drug discovery. Spiro compounds of this class are of interest due to their conformational rigidity, which can improve target selectivity and metabolic stability .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-5-32-25(30)28-13-11-26(12-14-28)29-22(20-7-6-8-23(31-4)24(20)33-26)16-21(27-29)19-10-9-17(2)18(3)15-19/h6-10,15,22H,5,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKXGRKKPYFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)C)C)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate (CAS No. 899728-23-5) is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.5 g/mol. The structure features a spiro linkage between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a piperidine ring, along with methoxy and carboxylate functional groups.
| Property | Value |
|---|---|
| CAS Number | 899728-23-5 |
| Molecular Formula | C26H31N3O4 |
| Molecular Weight | 449.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures may exhibit activity against specific enzymes and receptors involved in disease pathways.
Potential Targets
- Glycogen Synthase Kinase 3β (GSK-3β) : This kinase is involved in multiple diseases including Alzheimer's disease and cancer. Compounds that inhibit GSK-3β are of significant interest for therapeutic development .
- Leukotriene Receptors : Some derivatives have shown selective antagonistic activity against leukotriene receptors which are implicated in inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit varying degrees of biological activity:
- GSK-3β Inhibition : Research has shown that certain derivatives can inhibit GSK-3β with IC50 values in the micromolar range. For instance, a related compound exhibited an IC50 of 1.6 µM against GSK-3β in neuroblastoma cell lines .
Case Studies
A notable case study involved the evaluation of a structurally similar compound's effect on neuroblastoma cells. Treatment with the compound resulted in increased levels of phosphorylated GSK-3β Ser9, indicating effective inhibition of GSK-3β activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Variations
Structurally analogous compounds share the spiro[pyrazolo-oxazine-piperidine] backbone but differ in substituents and peripheral groups. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
Comparative data on solubility, logP, and metabolic stability highlight critical differences:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
